molecular formula C25H25Cl2F3N4O4S B3064094 1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester CAS No. 863639-43-4

1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester

Cat. No.: B3064094
CAS No.: 863639-43-4
M. Wt: 605.5 g/mol
InChI Key: AUAVZPQYSXVTLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD1175 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of AZD1175.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and sulfonation.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of AZD1175 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving:

    Batch processing: Large quantities of starting materials are processed in batches to produce the compound.

    Continuous flow synthesis: This method allows for the continuous production of AZD1175, improving yield and reducing production time.

    Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

AZD1175 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: AZD1175 can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Mechanism of Action

AZD1175 exerts its effects by antagonizing the cannabinoid receptor CB1. This receptor is involved in regulating various physiological processes, including appetite, pain sensation, and mood. By blocking CB1, AZD1175 reduces appetite and promotes weight loss, making it a potential treatment for obesity and type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZD1175 stands out due to its high lipophilicity and specific antagonistic action on the cannabinoid receptor CB1. This makes it particularly effective in targeting metabolic disorders, unlike other compounds that may have broader or different mechanisms of action.

Properties

CAS No.

863639-43-4

Molecular Formula

C25H25Cl2F3N4O4S

Molecular Weight

605.5 g/mol

IUPAC Name

[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl] 3,3,3-trifluoropropane-1-sulfonate

InChI

InChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-34(21-10-7-18(26)15-20(21)27)23(16)17-5-8-19(9-6-17)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35)

InChI Key

AUAVZPQYSXVTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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